molecular formula C8H11F3N2O2 B14060761 cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B14060761
M. Wt: 224.18 g/mol
InChI Key: IMCGYFYHVJAQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide to form the aminocyclopentanecarbonitrile intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and purity of the product .

Chemical Reactions Analysis

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, such as drug development for neurological disorders.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action include modulation of neurotransmitter levels and inhibition of specific metabolic pathways .

Comparison with Similar Compounds

cis-2-Aminocyclopentanecarbonitrile;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-aminocyclopentane-1-carbonitrile;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2HF3O2/c7-4-5-2-1-3-6(5)8;3-2(4,5)1(6)7/h5-6H,1-3,8H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCGYFYHVJAQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C#N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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